2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-methyl-4-hydroxypyridine with 1-(3-methylbenzenesulfonyl)piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine moiety, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, or other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridine or piperidine rings.
Scientific Research Applications
2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}furan: Similar structure but with a furan ring instead of a pyridine ring.
Uniqueness
The uniqueness of 2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine lies in its combination of a pyridine ring with a piperidine moiety and a methoxy group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-5-3-7-19(11-15)25(22,23)21-10-4-6-17(13-21)14-24-18-8-9-20-16(2)12-18/h3,5,7-9,11-12,17H,4,6,10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRDVQSMDRZVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)COC3=CC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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